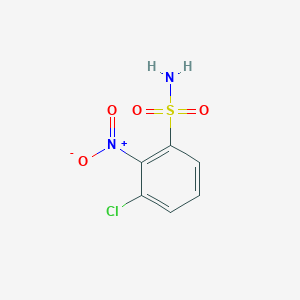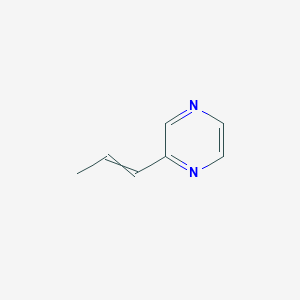![molecular formula C12H22ClN B13462639 3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462639.png)
3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structures and are often used as bioisosteres in medicinal chemistry. The bicyclo[1.1.1]pentane framework provides rigidity and stability, making it an attractive scaffold for drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptylbicyclo[111]pentan-1-amine hydrochloride typically involves the construction of the bicyclo[11One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production of 3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioisostere in drug design, providing stability and rigidity to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as a scaffold for developing new drugs.
Industry: Utilized in the development of advanced materials, such as liquid crystals and molecular rotors.
Mécanisme D'action
The mechanism of action of 3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-Cyclohexylbicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
3-Cycloheptylbicyclo[1.1.1]pentan-1-amine hydrochloride stands out due to its larger cycloheptyl group, which can provide different steric and electronic properties compared to smaller cycloalkyl groups. This can influence the compound’s binding affinity and selectivity for specific molecular targets, making it a valuable scaffold in drug design.
Propriétés
Formule moléculaire |
C12H22ClN |
|---|---|
Poids moléculaire |
215.76 g/mol |
Nom IUPAC |
3-cycloheptylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c13-12-7-11(8-12,9-12)10-5-3-1-2-4-6-10;/h10H,1-9,13H2;1H |
Clé InChI |
MZJHBYYEPZMOMY-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C23CC(C2)(C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




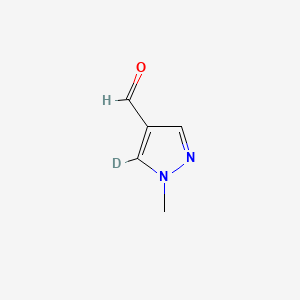
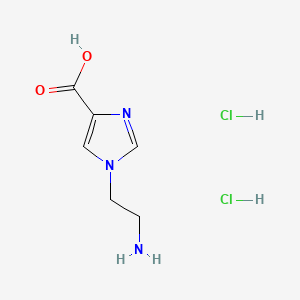
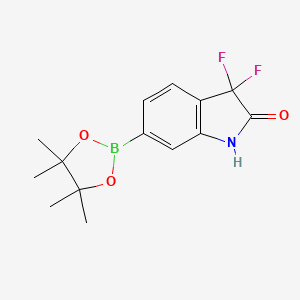
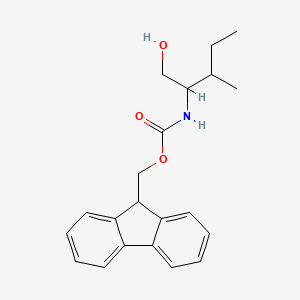
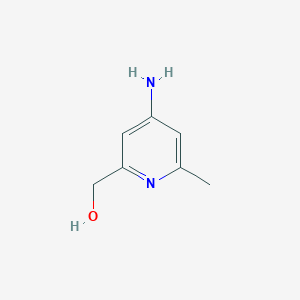
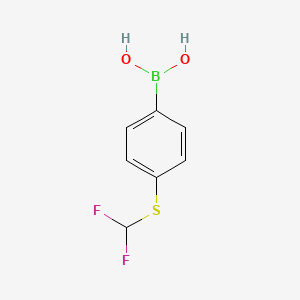
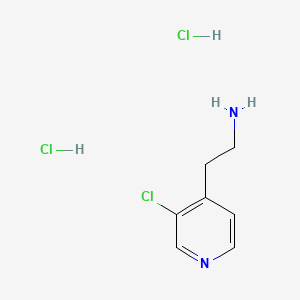
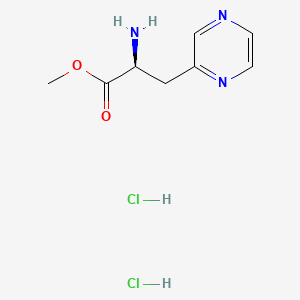
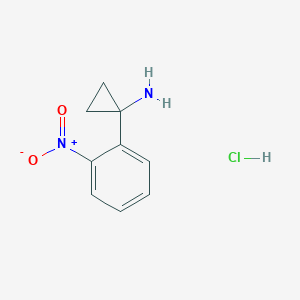
![2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
